9-(3-chloro-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-Chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-chloro-4-hydroxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the acridine core, converting them to alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- (3-Chloro-4-hydroxyphenyl)ethanol
Uniqueness
What sets 9-(3-chloro-4-hydroxyphenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione apart is its unique acridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18ClNO3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
9-(3-chloro-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C19H18ClNO3/c20-11-9-10(7-8-14(11)22)17-18-12(3-1-5-15(18)23)21-13-4-2-6-16(24)19(13)17/h7-9,17,21-22H,1-6H2 |
InChI Key |
XDIFOCXAVBIXCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)Cl)C(=O)C1 |
Origin of Product |
United States |
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